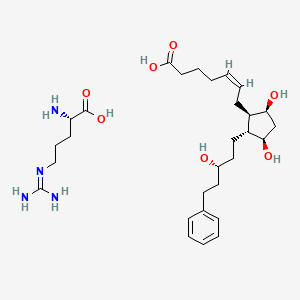
Latanoprost acid arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Latanoprost acid arginine is a compound derived from latanoprost, a prostaglandin F2α analog. Latanoprost is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost acid is the active form of latanoprost, which is hydrolyzed in the eye to exert its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Corey lactone intermediate: This involves the Baeyer-Villiger oxidation of a ketone to form a lactone, followed by ring closure to form the γ-lactone.
Reduction and functionalization: The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures to form an alcohol, which is then functionalized to introduce the necessary side chains.
Final esterification: The final step involves esterification to form latanoprost.
Industrial Production Methods
Industrial production of latanoprost typically involves optimizing the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reagent concentrations to minimize side reactions and maximize product formation .
Análisis De Reacciones Químicas
Types of Reactions
Latanoprost acid arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as DIBAL-H and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Latanoprost acid arginine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Latanoprost acid is extensively researched for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: It is used in the development of new ophthalmic drugs and formulations
Mecanismo De Acción
Latanoprost acid arginine exerts its effects by binding to prostaglandin FP receptors in the ciliary muscle of the eye. This binding increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The molecular targets involved include the prostaglandin FP receptors, which mediate the relaxation of the ciliary muscle and enhance fluid drainage .
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost: Another prostaglandin analog used to treat glaucoma.
Travoprost: Similar to latanoprost, it reduces intraocular pressure by increasing aqueous humor outflow.
Tafluprost: A prostaglandin analog with similar therapeutic effects.
Uniqueness
Latanoprost acid arginine is unique due to its dual mechanism of action, involving both the prostaglandin FP receptors and the nitric oxide pathway. This dual action enhances its efficacy in reducing intraocular pressure compared to other prostaglandin analogs .
Propiedades
Número CAS |
1224443-39-3 |
|---|---|
Fórmula molecular |
C29H48N4O7 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5.C6H14N4O2/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28;7-4(5(11)12)2-1-3-10-6(8)9/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b6-1-;/t18-,19+,20+,21-,22+;4-/m00/s1 |
Clave InChI |
KSGLGRAPOOXCBD-UQVCEMPKSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















